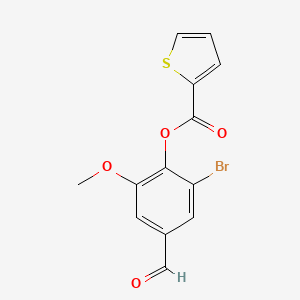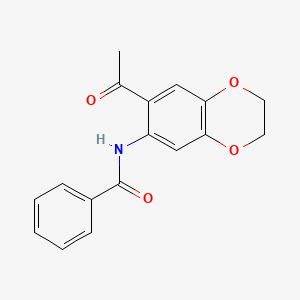![molecular formula C23H28N2O5S B4930984 ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate](/img/structure/B4930984.png)
ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate, also known as EABS, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EABS is a piperidine-based compound that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate is not fully understood. However, several studies have reported that this compound exerts its therapeutic effects by modulating various signaling pathways. For example, Li et al. (2017) reported that this compound inhibited the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. Another study by Zhang et al. (2018) reported that this compound inhibited the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. For example, Li et al. (2017) reported that this compound inhibited the expression of various proteins involved in cancer cell growth and survival, such as Bcl-2, cyclin D1, and c-Myc. Another study by Zhang et al. (2018) reported that this compound reduced the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in a mouse model of acute lung injury.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate has several advantages for lab experiments, such as its high purity and stability. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound, and its effects on various diseases are not fully understood. Additionally, this compound is expensive to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate. Firstly, more studies are needed to elucidate the mechanism of action of this compound. Secondly, the potential therapeutic applications of this compound in various diseases should be explored further. Thirdly, the safety and toxicity of this compound should be evaluated in preclinical studies. Finally, the development of more efficient and cost-effective synthesis methods for this compound should be pursued.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis method of this compound has been described in detail, and several studies have reported its anti-inflammatory and anti-cancer properties. The mechanism of action of this compound is not fully understood, and more research is needed to explore its potential therapeutic applications in various diseases. Despite some limitations, this compound has several advantages for lab experiments, and there are several future directions for the research on this compound.
Synthesemethoden
The synthesis of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate involves a multi-step process that includes the preparation of the starting materials, followed by the formation of the piperidine ring and the introduction of the sulfonyl and benzyl groups. The synthesis method has been described in detail in a research article by Zhang et al. (2016). The authors reported a high yield of this compound and demonstrated the purity of the compound using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several research studies have reported the anti-inflammatory and anti-cancer properties of this compound. For instance, a study by Li et al. (2017) demonstrated that this compound inhibited the growth of cancer cells and induced apoptosis in vitro and in vivo. Another study by Zhang et al. (2018) reported that this compound had anti-inflammatory effects in a mouse model of acute lung injury.
Eigenschaften
IUPAC Name |
ethyl 1-(4-acetamidophenyl)sulfonyl-4-benzylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-3-30-22(27)23(17-19-7-5-4-6-8-19)13-15-25(16-14-23)31(28,29)21-11-9-20(10-12-21)24-18(2)26/h4-12H,3,13-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXIZDUCXDNYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930918.png)
![2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4930920.png)

![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)

![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
![1-benzyl-5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930952.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4930958.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzoxazol-2-ylthio)acetate](/img/structure/B4930964.png)
![4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4930970.png)
![(2S)-1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B4930974.png)
![3-(4-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4930978.png)
![5-acetyl-2-{[2-(4-iodophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4930981.png)
